2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is an organic compound with the molecular formula C11H11ClN2O. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a cyano group, and an ethyl group attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide typically involves the reaction of 4-cyano-2-ethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Condensation Reactions: Reagents such as hydrazine or hydroxylamine in the presence of catalysts like p-toluenesulfonic acid.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Condensation Reactions: Formation of heterocyclic compounds such as triazoles or oxazoles.
Hydrolysis: Formation of 4-cyano-2-ethylaniline and acetic acid.
Scientific Research Applications
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The chloro group can undergo substitution reactions, leading to the formation of active metabolites. The acetamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(4-nitrophenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)acetamide
Uniqueness
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other similar compounds. The combination of the chloro, cyano, and ethyl groups on the phenyl ring provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(4-cyano-2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-5-8(7-13)3-4-10(9)14-11(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCNTQYTPLRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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